molecular formula C18H18BrN3S B4816491 3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B4816491
M. Wt: 388.3 g/mol
InChI Key: PDVCBCJRRRPGBS-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.

    Addition of the methylbenzylsulfanyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential drug candidate for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromophenyl and sulfanyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole stands out due to its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the ethyl group in the triazole ring can also influence its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-bromophenyl)-4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S/c1-3-22-17(15-7-9-16(19)10-8-15)20-21-18(22)23-12-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVCBCJRRRPGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-(4-bromophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

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